molecular formula C13H22BClN2O2 B1446132 (4-(1-(4-Methylpiperazin-1-yl)ethyl)phenyl)boronic acid hydrochloride CAS No. 1704069-16-8

(4-(1-(4-Methylpiperazin-1-yl)ethyl)phenyl)boronic acid hydrochloride

Cat. No. B1446132
M. Wt: 284.59 g/mol
InChI Key: ARIHZIRAXGAVOS-UHFFFAOYSA-N
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Description

“(4-(1-(4-Methylpiperazin-1-yl)ethyl)phenyl)boronic acid hydrochloride” is a chemical compound with the CAS Number: 1704069-16-8 . It has a molecular weight of 284.59 and its IUPAC name is "(4-(1-(4-methylpiperazin-1-yl)ethyl)phenyl)boronic acid hydrochloride" .


Molecular Structure Analysis

The InChI code for this compound is "1S/C13H21BN2O2.ClH/c1-11(16-9-7-15(2)8-10-16)12-3-5-13(6-4-12)14(17)18;/h3-6,11,17-18H,7-10H2,1-2H3;1H" . This indicates that the compound contains a boronic acid group attached to a phenyl ring, which is further substituted with a 4-methylpiperazin-1-yl ethyl group .

Scientific Research Applications

  • Electro-Optic Applications

    • Field : Materials Science
    • Application Summary : A compound similar to the one you mentioned, 1-((4-methylpiperazin-1-yl)(phenyl)methyl)naphthalen-2-ol, has been synthesized and crystallized to investigate its suitability for electro-optic device applications .
    • Methods : The compound was synthesized and crystallized using acetonitrile as a solvent. A slow evaporation technique was employed at room temperature .
    • Results : The compound was found to have a non-centrosymmetric nature, which is beneficial for electro-optic applications. Its second harmonic generation (SHG) efficiency was found to be 1.03 times that of standard potassium dihydrogen phosphate (KDP). The compound also showed blue light emission, indicating its potential for opto-electronic applications .
  • Anti-Inflammatory Applications

    • Field : Pharmacology
    • Application Summary : Another similar compound, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone, has been studied for its anti-nociceptive and anti-inflammatory effects .
    • Methods : The anti-nociceptive activity was evaluated using the acetic acid-induced abdominal writhing test, tail flick test, and formalin-induced pain test. The anti-inflammatory activity was evaluated using models of paw edema and pleurisy induced by carrageenan .
    • Results : The compound reduced the number of writhings induced by acetic acid and the paw licking time in the second phase of the formalin test. It also reduced edema formation and cell migration, and decreased the levels of pro-inflammatory cytokines IL-1β and TNF-α .
  • Piperidine Derivatives in Drug Design

    • Field : Pharmaceutical Chemistry
    • Application Summary : Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
    • Methods : The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
    • Results : More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .
  • Synthesis of Piperidine Derivatives

    • Field : Organic Chemistry
    • Application Summary : The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
    • Methods : The review covers specific methods of pipiridine synthesis .
    • Results : A lot of reviews concerning specific methods of pipiridine synthesis and their pharmacological application were published .
  • Additive Manufacturing

    • Field : Materials Science
    • Application Summary : Additive manufacturing (AM) is attracting unparalleled attention across the globe. From initial obscurity, today there is practically no sphere of life untouched by this technology .
    • Methods : The quantum of research in this field has witnessed overwhelming growth which in turn leads to impressive newer developments at almost regular intervals .
    • Results : AM has emerged from rapid prototyping and is today utilised in fabricating large number of end products .
  • Polypropylene Research

    • Field : Polymer Science
    • Application Summary : Polypropylene (PP) is a versatile polymer with numerous applications that has undergone substantial changes in recent years, focusing on the demand for next-generation polymers .
    • Methods : This article provides a comprehensive review of recent research in PP and its advanced functional applications .
    • Results : The chronological development and fundamentals of PP are mentioned .

properties

IUPAC Name

[4-[1-(4-methylpiperazin-1-yl)ethyl]phenyl]boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21BN2O2.ClH/c1-11(16-9-7-15(2)8-10-16)12-3-5-13(6-4-12)14(17)18;/h3-6,11,17-18H,7-10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARIHZIRAXGAVOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(C)N2CCN(CC2)C)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22BClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(1-(4-Methylpiperazin-1-yl)ethyl)phenyl)boronic acid hydrochloride

CAS RN

1704069-16-8
Record name Boronic acid, B-[4-[1-(4-methyl-1-piperazinyl)ethyl]phenyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704069-16-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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